2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid
Description
Properties
CAS No. |
823228-25-7 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-dec-3-en-1,5-diynylbenzoic acid |
InChI |
InChI=1S/C17H16O2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17(18)19/h7-8,10-11,13-14H,2-4H2,1H3,(H,18,19) |
InChI Key |
ZIVLDLIJNMJHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key differences between 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid and structurally related benzoic acid derivatives:
Key Observations:
Sulfonated derivatives (e.g., 2- or 4-(sulfooxy)benzoic acids) exhibit higher water solubility and acidity (pKa ~1.5) owing to the sulfoxy group, whereas the hydrophobic diynyl chain in the target compound likely reduces solubility .
Biological and Synthetic Relevance: Caffeic acid’s catechol group enables radical scavenging, making it valuable in antioxidants . In contrast, the diynyl chain in the target compound may facilitate cross-coupling reactions (e.g., Sonogashira), positioning it as a precursor for conjugated polymers or bioactive molecules. Sulfonated benzoic acids are associated with metabolic pathways, as seen in compound 3 (hydroxyl-sulfooxybenzoic acid), which undergoes fragmentation to yield dihydroxybenzoic acid .
Physicochemical Properties (Inferred)
| Property | 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid | 2-(Sulfooxy)benzoic acid | Caffeic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 252.3 | 226.2 | 180.2 |
| Solubility in Water | Low | High | Moderate |
| Acidity (pKa) | ~4.2 (estimated) | ~1.5 | ~4.5 |
| Thermal Stability | Moderate (conjugated system) | High | Low (oxidizes) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : Focus on multi-step synthesis involving alkylation or coupling reactions. For example, use bromoalkane precursors (e.g., 1-bromodecyl derivatives) to introduce the dec-3-ene-1,5-diynyl moiety to a benzoic acid backbone. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 60–80°C for alkylation) and catalyst systems (e.g., Pd-based catalysts for cross-coupling reactions). Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is critical .
Q. How can the purity and structural identity of this compound be validated experimentally?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm the presence of the conjugated ene-diyne system (distinct coupling constants for alkene protons and deshielded carbons). IR spectroscopy can validate carboxylic acid functionality (O–H stretch ~2500–3000 cm, C=O ~1680 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass.
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Note that SHELX is robust for small-molecule refinement despite its legacy codebase .
Q. What spectroscopic databases or tools are recommended for benchmarking experimental data?
- Methodology : Cross-reference experimental IR/NMR data with PubChem entries (e.g., 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid in ) or NIST Chemistry WebBook (e.g., benzeneacetic acid derivatives in ). For computational validation, use Gaussian or ORCA to simulate spectra .
Advanced Research Questions
Q. How can computational methods predict the reactivity or stability of the ene-diyne moiety in 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) to analyze bond dissociation energies (BDEs) of the diyne system. Molecular dynamics simulations can assess thermal stability. Compare with structurally similar compounds like 3-[5-(2-nitropent-1-enyl)furan-2-yl]benzoic acid () to identify trends in conjugation-driven stabilization .
Q. What strategies resolve contradictions in experimental vs. theoretical spectral data for this compound?
- Methodology :
- Data Discrepancies : If NMR chemical shifts deviate from DFT predictions, consider solvent effects (e.g., using the SMD solvation model) or dynamic processes (e.g., proton exchange in carboxylic groups).
- Validation : Use high-field NMR (≥500 MHz) to resolve overlapping signals. For crystallographic disagreements (e.g., bond lengths), re-refine data with SHELXL or check for twinning using PLATON .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in biological studies?
- Methodology :
- Derivatization : Modify the ene-diyne chain length (e.g., dec-3-ene vs. oct-3-ene) or benzoic acid substituents (e.g., hydroxyl, nitro groups). Use protocols from 4-phenyl-1,5-benzodiazepin-2-one synthesis ( ) as a template.
- Biological Assays : Screen derivatives for cytotoxicity or enzyme inhibition. Compare with analogs like 2-(4-hydroxyphenylazo)benzoic acid () to correlate electronic effects (e.g., electron-withdrawing groups) with activity .
Q. What experimental approaches characterize the metabolic pathways of this compound in vitro?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. Track hydroxylation or diyne cleavage products.
- Isotopic Labeling : Use deuterated analogs (e.g., benzoic acid-d, as in ) to trace metabolic intermediates. Reference methods from drug metabolite studies (e.g., ’s analysis of acetamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
